![molecular formula C13H24O B14221027 1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane CAS No. 825637-05-6](/img/structure/B14221027.png)
1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane is a chemical compound with a unique structure that includes a cyclohexane ring substituted with four methyl groups and an allyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane can be achieved through several synthetic routes. One common method involves the alkylation of 1,1,3,3-tetramethylcyclohexanol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions, where nucleophiles like halides or amines replace the allyloxy group.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Halides (e.g., sodium bromide), amines (e.g., methylamine).
Major Products Formed
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Wissenschaftliche Forschungsanwendungen
1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane involves its interaction with molecular targets and pathways. The allyloxy group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways, contributing to the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isopropenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a similar structure but different functional groups.
Prop-1-en-2-yl acetate: Another compound with an allyloxy group but different substituents on the cyclohexane ring.
Uniqueness
1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the allyloxy group
Eigenschaften
CAS-Nummer |
825637-05-6 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
1,1,3,3-tetramethyl-2-prop-2-enoxycyclohexane |
InChI |
InChI=1S/C13H24O/c1-6-10-14-11-12(2,3)8-7-9-13(11,4)5/h6,11H,1,7-10H2,2-5H3 |
InChI-Schlüssel |
RJAZURYUWVXOOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1OCC=C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
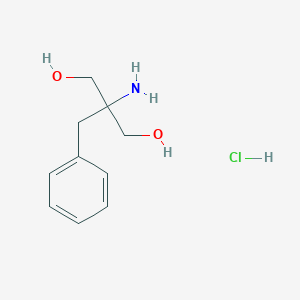
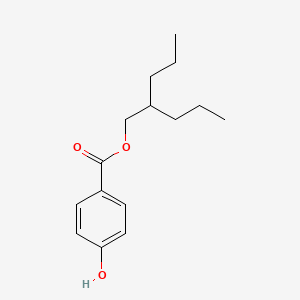
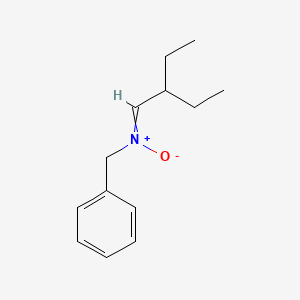
![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)
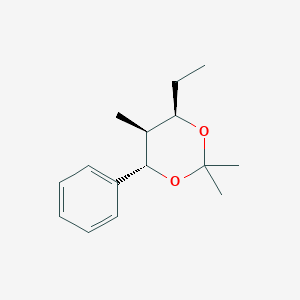
![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)
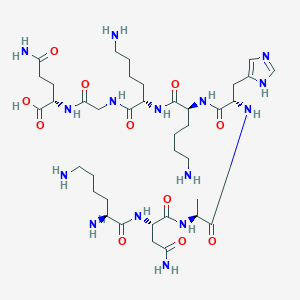
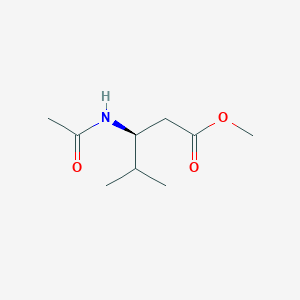
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)

